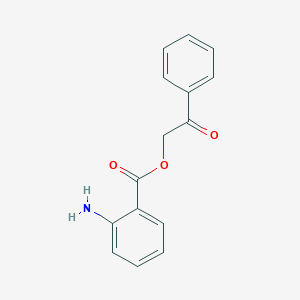
2-Hydroxy-3-(2-propenyloxy)propyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(2-propenyloxy)propyl acrylate, also known as HPA, is a commonly used monomer in the synthesis of various polymers. It has gained attention due to its unique properties such as high reactivity, low viscosity, and good adhesion. HPA is widely used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate is based on its ability to undergo free radical polymerization. 2-Hydroxy-3-(2-propenyloxy)propyl acrylate can be polymerized by various methods such as thermal, photochemical, and redox initiation. The resulting polymer has a high molecular weight and good mechanical properties.
Biochemical and Physiological Effects
2-Hydroxy-3-(2-propenyloxy)propyl acrylate has been shown to have low toxicity and is not considered a hazardous material. However, it can cause skin and eye irritation upon contact. It is important to handle 2-Hydroxy-3-(2-propenyloxy)propyl acrylate with care and use appropriate protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in lab experiments include its high reactivity, low viscosity, and good adhesion. These properties make it an ideal monomer for the synthesis of various polymers. However, the limitations of using 2-Hydroxy-3-(2-propenyloxy)propyl acrylate include its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are many future directions for the use of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in scientific research. One area of interest is the development of new polymers with improved mechanical properties and biocompatibility. 2-Hydroxy-3-(2-propenyloxy)propyl acrylate can also be used in the production of drug delivery systems and tissue engineering scaffolds. Additionally, the use of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in the development of new dental materials is an area of active research.
Conclusion
In conclusion, 2-Hydroxy-3-(2-propenyloxy)propyl acrylate is a versatile monomer with a wide range of applications in scientific research. Its unique properties make it an ideal candidate for the synthesis of various polymers. The future directions for the use of 2-Hydroxy-3-(2-propenyloxy)propyl acrylate in scientific research are promising, and it is expected to play a significant role in the development of new materials and technologies.
Métodos De Síntesis
2-Hydroxy-3-(2-propenyloxy)propyl acrylate can be synthesized by the reaction of hydroxyethyl acrylate with allyl chloride. The reaction is carried out in the presence of a base catalyst such as potassium hydroxide. The resulting product is then purified by distillation to obtain pure 2-Hydroxy-3-(2-propenyloxy)propyl acrylate.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(2-propenyloxy)propyl acrylate has a wide range of applications in scientific research. It is used in the synthesis of various polymers such as polyacrylates, polyurethanes, and polyesters. These polymers have applications in coatings, adhesives, and sealants. 2-Hydroxy-3-(2-propenyloxy)propyl acrylate is also used in the production of dental materials such as composite resins and adhesives.
Propiedades
Número CAS |
1830-79-1 |
|---|---|
Nombre del producto |
2-Hydroxy-3-(2-propenyloxy)propyl acrylate |
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.2 g/mol |
Nombre IUPAC |
(2-hydroxy-3-prop-2-enoxypropyl) prop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-3-5-12-6-8(10)7-13-9(11)4-2/h3-4,8,10H,1-2,5-7H2 |
Clave InChI |
GEDPWPYPHQIRJD-UHFFFAOYSA-N |
SMILES |
C=CCOCC(COC(=O)C=C)O |
SMILES canónico |
C=CCOCC(COC(=O)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



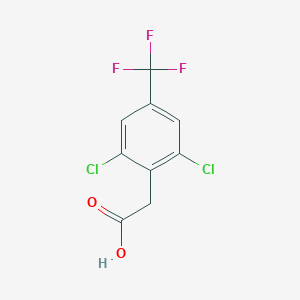

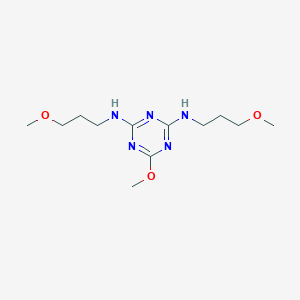
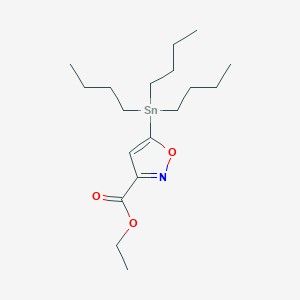

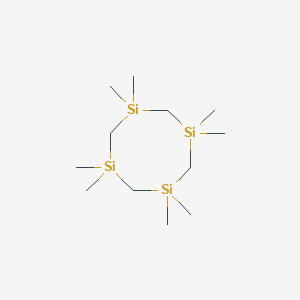

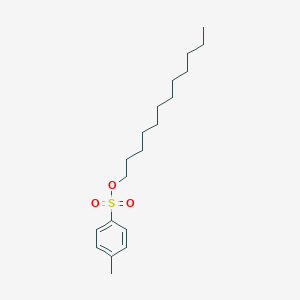

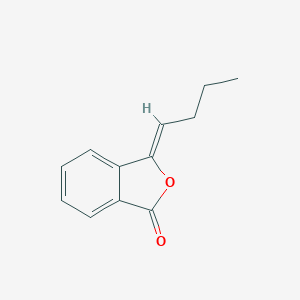
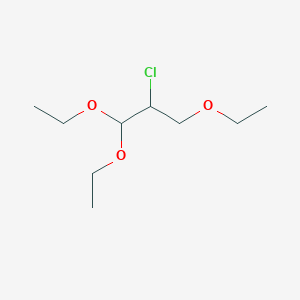
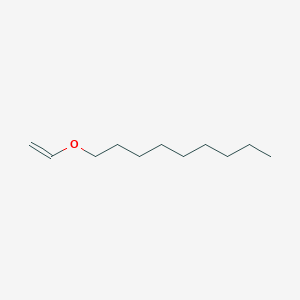
![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)
